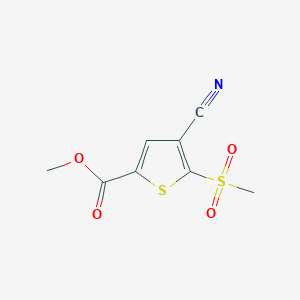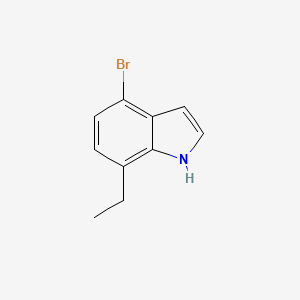
(3-Fluorobutyl)benzene
Descripción general
Descripción
(3-Fluorobutyl)benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons It consists of a phenyl group attached to a butane chain, with a fluorine atom substituted at the third carbon of the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Fluorobutyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-bromobutane with a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution of the bromine atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluorobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Potassium fluoride (KF) in DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Various substituted phenylbutanes.
Oxidation: Phenylbutanol or phenylbutanone.
Reduction: Phenylbutane.
Aplicaciones Científicas De Investigación
(3-Fluorobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3-Fluorobutyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
1-Phenyl-3-chlorobutane: Similar structure but with a chlorine atom instead of fluorine.
1-Phenyl-3-bromobutane: Similar structure but with a bromine atom instead of fluorine.
1-Phenyl-3-iodobutane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: (3-Fluorobutyl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C10H13F |
|---|---|
Peso molecular |
152.21 g/mol |
Nombre IUPAC |
3-fluorobutylbenzene |
InChI |
InChI=1S/C10H13F/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
KYHXJGHBAHOSSE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B8370716.png)
![2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B8370734.png)
